Cas no 476485-82-2 (<br>2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimet hylphenyl)acetamide)

<br>2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimet hylphenyl)acetamide structure
476485-82-2 structure
Product Name:<br>2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimet hylphenyl)acetamide
CAS No:476485-82-2
MF:C25H23ClN4OS
MW:462.994323015213
CID:3050328
PubChem ID:4587717
Update Time:2025-04-21

<br>2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimet hylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • <br>2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimet hylphenyl)acetamide
    • 476485-82-2
    • AKOS001950732
    • STK010675
    • 647-897-0
    • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
    • 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
    • Salor-int l226637-1ea
    • 2-((5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
    • Inchi: 1S/C25H23ClN4OS/c1-16-4-10-22(11-5-16)30-24(19-6-8-20(26)9-7-19)28-29-25(30)32-15-23(31)27-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,27,31)
    • InChI Key: JTRHAOROCDYOMY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NN=C(N1C1C=CC(C)=CC=1)SCC(NC1C=C(C)C=C(C)C=1)=O

Computed Properties

  • Exact Mass: 462.1281102Da
  • Monoisotopic Mass: 462.1281102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 85.1Ų
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